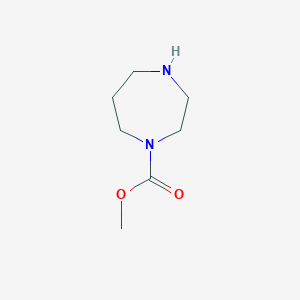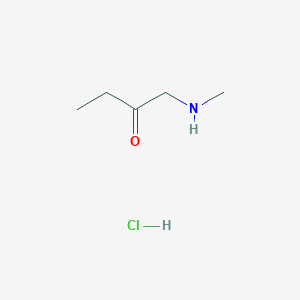
1,4-Diazepan-1-carboxilato de metilo
Descripción general
Descripción
Methyl 1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1,4-diazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1,4-diazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de inhibidores de Rho-quinasa
“1,4-Diazepan-1-carboxilato de metilo” es un intermedio clave en la síntesis del inhibidor de Rho-quinasa K-115 . Los inhibidores de Rho-quinasa tienen aplicaciones potenciales en el tratamiento de diversas enfermedades, incluido el glaucoma, la hipertensión y la disfunción eréctil.
Producción de compuestos quirales
El compuesto se utiliza en la producción de compuestos quirales . Los compuestos quirales son esenciales en la industria farmacéutica, ya que a menudo tienen diferentes actividades biológicas según su configuración.
Ciclización intramolecular
“this compound” se utiliza en la ciclización intramolecular de Fukuyama–Mitsunobu . Esta reacción es una herramienta poderosa para la síntesis de compuestos cíclicos, que están presentes en muchas moléculas biológicamente activas.
Síntesis de moléculas asimétricas
El compuesto se utiliza en la síntesis de moléculas asimétricas . Las moléculas asimétricas son cruciales en el campo de la química medicinal, ya que a menudo exhiben propiedades farmacológicas superiores en comparación con sus contrapartes simétricas.
Bloques de construcción orgánicos
“this compound” sirve como un bloque de construcción orgánico en diversas reacciones químicas . Los bloques de construcción orgánicos son componentes fundamentales en la síntesis de compuestos orgánicos complejos.
Síntesis de compuestos de benceno
El compuesto se utiliza en la síntesis de compuestos de benceno . Los compuestos de benceno se utilizan ampliamente en la producción de medicamentos, plásticos, resinas, fibras sintéticas, caucho, colorantes, detergentes y productos farmacéuticos.
Análisis Bioquímico
Biochemical Properties
Methyl 1,4-diazepane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a key intermediate in the synthesis of Rho-kinase inhibitors . The compound’s interaction with enzymes such as Rho-kinase is crucial for its biochemical activity. These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
Methyl 1,4-diazepane-1-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an intermediate in Rho-kinase inhibitors suggests that it may impact the Rho-kinase signaling pathway, which is involved in various cellular functions such as contraction, motility, proliferation, and apoptosis . By modulating this pathway, Methyl 1,4-diazepane-1-carboxylate can influence cell behavior and function.
Molecular Mechanism
The molecular mechanism of Methyl 1,4-diazepane-1-carboxylate involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation. For instance, its interaction with Rho-kinase results in the inhibition of the enzyme’s activity, which in turn affects downstream signaling pathways . Additionally, Methyl 1,4-diazepane-1-carboxylate may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1,4-diazepane-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 1,4-diazepane-1-carboxylate is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to changes in cellular behavior and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 1,4-diazepane-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as modulation of enzyme activity and improvement of cellular function. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
Methyl 1,4-diazepane-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, it may be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways are essential for understanding the compound’s overall biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 1,4-diazepane-1-carboxylate within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall effectiveness and potential side effects. Understanding these transport and distribution mechanisms is important for optimizing the compound’s therapeutic use.
Subcellular Localization
Methyl 1,4-diazepane-1-carboxylate’s subcellular localization affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
methyl 1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOUREWVKIVTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)









![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)
![2-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1486276.png)
